An In-depth Technical Guide to (5,6-Difluoropyridin-2-YL)methanamine: Properties, Synthesis, and Applications
An In-depth Technical Guide to (5,6-Difluoropyridin-2-YL)methanamine: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction
(5,6-Difluoropyridin-2-YL)methanamine is a fluorinated heterocyclic amine of significant interest in medicinal chemistry and drug discovery. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, including metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical and physical properties, a plausible synthetic pathway, and potential applications of (5,6-Difluoropyridin-2-YL)methanamine, with a focus on providing practical insights for researchers in the field. While extensive experimental data for this specific molecule is not widely available in public literature, this document consolidates information from analogous compounds and established chemical principles to serve as a valuable resource.
Chemical and Physical Properties
Direct experimental data for (5,6-Difluoropyridin-2-YL)methanamine is limited. However, its properties can be predicted based on the analysis of structurally similar compounds, such as other fluorinated pyridinyl-methanamines and benzylamines.[1][2][3] The dihydrochloride salt of this compound is cataloged under CAS number 1257535-08-2.
Table 1: Predicted Physicochemical Properties of (5,6-Difluoropyridin-2-YL)methanamine
| Property | Predicted Value | Rationale/Comparison |
| Molecular Formula | C₆H₆F₂N₂ | Based on chemical structure |
| Molecular Weight | 144.13 g/mol | Calculated from the molecular formula |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other aminomethylpyridines[4] |
| Boiling Point | Estimated to be in the range of 180-220 °C | Based on analogous fluorinated benzylamines and pyridinyl-methanamines[2] |
| Melting Point | Not established; likely a low-melting solid as a free base | The dihydrochloride salt is a solid. |
| Solubility | Expected to be soluble in water and polar organic solvents like ethanol and methanol | The amine and pyridine nitrogen atoms can form hydrogen bonds with protic solvents. |
| pKa | Estimated to be around 7-8 for the aminomethyl group's conjugate acid | The electron-withdrawing fluorine atoms will decrease the basicity compared to non-fluorinated analogs. |
Synthesis and Experimental Protocols
A plausible and efficient synthetic route to (5,6-Difluoropyridin-2-YL)methanamine commences with a suitable difluorinated pyridine precursor. A key intermediate, 2-amino-5,6-difluoropyridine, can be synthesized from commercially available starting materials. The subsequent transformation to the target aminomethylpyridine can be achieved through a two-step sequence involving a Sandmeyer reaction followed by reduction.
Diagram: Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of (5,6-Difluoropyridin-2-YL)methanamine from 2-amino-5,6-difluoropyridine.
Step 1: Synthesis of 2-Cyano-5,6-difluoropyridine via Sandmeyer Reaction
The Sandmeyer reaction is a well-established method for the conversion of an aryl amine to an aryl nitrile via a diazonium salt intermediate.[5][6][7]
Experimental Protocol:
-
Diazotization: In a flask equipped with a stirrer and thermometer, dissolve 2-amino-5,6-difluoropyridine in a suitable acidic solution (e.g., aqueous HCl or H₂SO₄) and cool the mixture to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C. The formation of the diazonium salt is often indicated by a color change.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and potassium cyanide (KCN) in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution. The reaction is often exothermic, and the temperature should be controlled.
-
Stir the reaction mixture at an appropriate temperature (e.g., room temperature or slightly elevated) until the evolution of nitrogen gas ceases.
-
Work-up: Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 2-cyano-5,6-difluoropyridine by column chromatography or distillation.
Step 2: Reduction of 2-Cyano-5,6-difluoropyridine to (5,6-Difluoropyridin-2-YL)methanamine
The reduction of the nitrile group to a primary amine can be achieved through various methods, with catalytic hydrogenation being a common and effective approach.[8][9][10]
Experimental Protocol (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 2-cyano-5,6-difluoropyridine in a suitable solvent such as methanol or ethanol.
-
Add a catalyst, typically palladium on carbon (Pd/C). The presence of an acid (e.g., HCl) is often beneficial to prevent side reactions.[8][9]
-
Pressurize the vessel with hydrogen gas to an appropriate pressure (e.g., 50-100 psi).
-
Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
If the reaction was performed in the presence of acid, the product will be the corresponding salt. The free base can be obtained by neutralization with a suitable base followed by extraction.
-
Purify the final product by distillation or column chromatography.
Alternative Reduction Method:
Lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent (e.g., THF or diethyl ether) can also be used for the reduction of the nitrile. However, this method requires strict anhydrous conditions and careful handling of the pyrophoric reagent.
Spectroscopic Characterization (Predicted)
Diagram: Key Spectroscopic Correlations
Caption: Predicted spectroscopic correlations for (5,6-Difluoropyridin-2-YL)methanamine.
Table 2: Predicted Spectroscopic Data for (5,6-Difluoropyridin-2-YL)methanamine
| Technique | Predicted Features |
| ¹H NMR | - Aromatic protons on the pyridine ring (likely 2H) appearing as complex multiplets in the δ 7.0-8.5 ppm region, showing coupling to each other and to the fluorine atoms. - A singlet or broad singlet for the aminomethyl protons (-CH₂NH₂) in the δ 3.5-4.5 ppm range. - A broad singlet for the amine protons (-NH₂) which may be exchangeable with D₂O. |
| ¹³C NMR | - Aromatic carbon signals in the δ 110-160 ppm range. Carbons directly attached to fluorine (C-5 and C-6) will appear as doublets with large ¹JCF coupling constants. Other aromatic carbons will show smaller ²JCF and ³JCF couplings. - An aliphatic carbon signal for the -CH₂- group in the δ 40-50 ppm range. |
| ¹⁹F NMR | - Two distinct signals for the two non-equivalent fluorine atoms, likely appearing as doublets or doublet of doublets due to coupling with each other and with adjacent protons. The chemical shifts will be in the typical range for fluoropyridines. |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z = 144. - Characteristic fragmentation patterns including the loss of the amino group (-NH₂) and the aminomethyl group (-CH₂NH₂). |
| Infrared (IR) Spectroscopy | - N-H stretching vibrations for the primary amine in the 3300-3500 cm⁻¹ region. - C-H stretching vibrations for the aromatic and aliphatic C-H bonds around 2850-3100 cm⁻¹. - N-H bending vibrations around 1600 cm⁻¹. - Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region. - Strong C-F stretching vibrations in the 1000-1300 cm⁻¹ region.[16][23][24][25][26] |
Applications in Drug Discovery and Development
Fluorinated pyridine scaffolds are prevalent in modern pharmaceuticals due to the advantageous properties conferred by fluorine substitution.[1] The title compound, (5,6-Difluoropyridin-2-YL)methanamine, serves as a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The primary amine functionality provides a reactive handle for a variety of chemical transformations, including amidation, alkylation, and the formation of Schiff bases, allowing for its incorporation into diverse molecular architectures.
The presence of the difluoropyridine moiety can enhance a molecule's metabolic stability by blocking sites susceptible to oxidative metabolism. Furthermore, the electronic effects of the fluorine atoms can modulate the pKa of the pyridine nitrogen and the aminomethyl group, influencing the molecule's binding interactions with biological targets.
Safety and Handling
As with all laboratory chemicals, (5,6-Difluoropyridin-2-YL)methanamine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. While specific toxicity data is not available, compounds of this class can be skin and eye irritants.
Conclusion
(5,6-Difluoropyridin-2-YL)methanamine is a fluorinated building block with significant potential in the field of medicinal chemistry. While direct experimental data is limited, this guide provides a comprehensive overview of its predicted chemical and physical properties, a plausible and detailed synthetic route, and its potential applications in drug discovery. The strategic use of such fluorinated intermediates can enable the development of novel therapeutic agents with improved pharmacological profiles. Further research into the synthesis and biological evaluation of derivatives of (5,6-Difluoropyridin-2-YL)methanamine is warranted to fully explore its potential.
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(Note: Image is a representative structure)